N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide
Description
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide is a synthetic organic compound featuring a benzothiazole core linked to a naphthalene moiety via a propanamide bridge. This structural duality makes the compound relevant in medicinal chemistry and agrochemical research, particularly for targeting enzymes or receptors requiring planar aromatic interactions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(22-17-8-9-19-18(12-17)21-13-24-19)10-6-14-5-7-15-3-1-2-4-16(15)11-14/h1-5,7-9,11-13H,6,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXGLSZBAVXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Naphthalene Derivative Preparation: The naphthalene moiety can be introduced by reacting naphthalene with appropriate reagents to form a naphthyl derivative.
Amide Bond Formation: The final step involves coupling the benzothiazole derivative with the naphthyl derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or naphthalene rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazole moieties, similar to N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide, exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can enhance cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial Properties
Thiazole derivatives have also demonstrated antibacterial and antifungal activities. Studies have shown that compounds with thiazole rings exhibit potent activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the thiazole structure has been linked to increased antibacterial efficacy .
Neuroprotective Effects
There is emerging evidence that thiazole-containing compounds may possess neuroprotective properties. For example, certain derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .
Material Science
Coordination Chemistry
this compound can act as a bidentate ligand in coordination complexes. Its ability to chelate metal ions has implications for developing new materials with specific electronic or magnetic properties. For instance, complexes formed with silver ions have shown interesting structural motifs that could be useful in catalysis or as advanced materials .
Biological Probes
Fluorescent Probes
The naphthalene moiety in the compound can be utilized for creating fluorescent probes for biological imaging. The unique photophysical properties of naphthalene derivatives allow for their application in tracking cellular processes or studying protein interactions in real-time .
Case Studies
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and naphthalene moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanamide Derivatives
Key Observations :
- Substituent Diversity : The target compound uniquely combines benzothiazole and naphthalen-2-yl groups, distinguishing it from pesticidal analogs (e.g., C3, P6) that prioritize pyridinyl and sulfur-containing substituents for agrochemical efficacy .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s higher LogP compared to C3 aligns with its naphthalene moiety, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Trifluoropropyl groups in P6 drastically lower solubility, limiting its utility to non-systemic pesticidal applications .
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.45 g/mol. The structure features a benzo[d]thiazole moiety linked to a naphthalene group through a propanamide functional group, which is critical for its biological activity.
Anticancer Activity
Research has shown that compounds with thiazole and naphthalene derivatives exhibit promising anticancer properties. A study demonstrated that thiazole derivatives, including those similar to this compound, displayed significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays were conducted using the MTT assay to evaluate the cytotoxic effect of the compound on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 23.30 ± 0.35 |
| This compound | Caco-2 | < 10 |
These findings suggest that the compound exhibits selective cytotoxicity, particularly against colorectal cancer cells, which may be attributed to its structural characteristics that enhance interaction with target proteins involved in cancer progression .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Thiazole derivatives are known for their broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Antimicrobial Testing
In a study assessing the antimicrobial efficacy of related thiazole compounds, the following results were observed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 30 |
These results indicate that the compound possesses significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole and naphthalene moieties can significantly influence their pharmacological properties. For instance:
- Thiazole Ring Modifications : Substituents on the thiazole ring can alter electron density and steric hindrance, affecting binding affinity to biological targets.
- Naphthalene Substituents : Variations in the naphthalene structure can enhance lipophilicity and cellular uptake.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole-5-amine derivative with a naphthalen-2-yl propanoyl chloride intermediate. Key steps include:
- Reaction Conditions : Use a base like triethylamine in dichloromethane or DMF to facilitate amide bond formation .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization to isolate the product .
- Critical Parameters : Monitor reaction completion via TLC and ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm connectivity of the benzothiazole, naphthalene, and propanamide moieties .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
- IR Spectroscopy : Identify characteristic bands (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the propanamide carbonyl and active-site residues .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-target complexes in explicit solvent .
- Pharmacophore Mapping : Identify critical functional groups (e.g., benzothiazole’s aromaticity and naphthalene’s hydrophobicity) for activity .
Q. What experimental strategies can resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., cell line authenticity, serum-free media) to minimize variability .
- Dose-Response Curves : Compare EC50/IC50 values across multiple replicates to confirm potency trends .
- Off-Target Screening : Use chemoproteomics (e.g., affinity pulldowns with SILAC labeling) to identify unintended interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Modification Sites :
- Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance metabolic stability .
- Naphthalene Moiety : Replace with substituted biphenyl to modulate logP and solubility .
- Propanamide Linker : Substitute with sulfonamide or urea to alter hydrogen-bonding capacity .
- In Vivo Testing : Assess oral bioavailability in rodent models using LC-MS/MS for plasma concentration analysis .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
